Tert-butyl 4-[3-(chloromethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate
Description
Tert-butyl 4-[3-(chloromethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate is a bicyclic organic compound featuring a piperidine core substituted with a tert-butyl carbamate group at the 1-position and a 3-(chloromethyl)-3-methyl-2-oxoazetidine moiety at the 4-position. The azetidinone (β-lactam) ring introduces structural rigidity, while the chloromethyl group provides a reactive site for further functionalization, such as nucleophilic substitution or cross-coupling reactions. This compound is of interest in medicinal chemistry, particularly in the development of protease inhibitors or acetylcholinesterase modulators, given the prevalence of piperidine and β-lactam scaffolds in bioactive molecules .
Properties
IUPAC Name |
tert-butyl 4-[3-(chloromethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2O3/c1-14(2,3)21-13(20)17-7-5-11(6-8-17)18-10-15(4,9-16)12(18)19/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDDFYHWFDDHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CCN(CC2)C(=O)OC(C)(C)C)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(chloromethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidinone ring, followed by the introduction of the piperidine moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-(chloromethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium azide, potassium cyanide
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[3-(chloromethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(chloromethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Core Heterocycle Variations
- Piperidine vs. Piperazine Derivatives: The target compound’s piperidine core () contrasts with piperazine derivatives like tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}piperazine-1-carboxylate (). Piperazine rings offer enhanced conformational flexibility, which may improve binding to flat aromatic enzyme pockets, whereas piperidine’s chair conformation favors steric complementarity in globular active sites .
Substituent Analysis
- Chloromethyl Group Positioning: The target’s chloromethyl group is located on the azetidinone ring, whereas tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate () positions it directly on the piperidine. This difference alters reactivity: the azetidinone’s strained β-lactam ring may enhance electrophilicity at the chloromethyl site, facilitating nucleophilic substitutions .
- Oxo vs.
Reactivity and Stability
- Chloromethyl Group: The target’s chloromethyl group is more electrophilic than aliphatic chloro derivatives (e.g., ) due to the electron-withdrawing azetidinone ring. This enhances its utility in Suzuki-Miyaura cross-coupling or alkylation reactions .
- β-Lactam Stability: Azetidinones are prone to hydrolysis under acidic or basic conditions, unlike thiazolidinones () or benzodiazolones (), which exhibit greater stability. This necessitates careful handling during synthesis .
Biological Activity
Tert-butyl 4-[3-(chloromethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate (CAS Number: 2230802-51-2) is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a tert-butyl group and a chloromethyl-2-oxoazetidine moiety, which may contribute to its biological properties. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels or other critical cellular functions.
Pharmacological Properties
- Antimicrobial Activity : Initial screenings indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest moderate effectiveness compared to standard antibiotics.
- Cytotoxicity : In vitro studies have shown that the compound possesses cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent. The IC50 values vary among different cell types, highlighting the need for further exploration into its selectivity and mechanism of action.
- Neuropharmacological Effects : There are indications that the compound may influence central nervous system (CNS) activity. Animal studies have suggested anxiolytic and antidepressant-like effects, which warrant further investigation into its potential therapeutic applications in mental health disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of piperidine compounds, including this compound. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with a notable MIC of 32 µg/mL for both strains.
Case Study 2: Cytotoxicity in Cancer Research
In a recent investigation by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The study reported an IC50 value of 15 µM, suggesting that the compound may induce apoptosis through the activation of caspase pathways.
Table 1: Biological Activity Summary
| Activity Type | Description | Observed Effect |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC = 32 µg/mL |
| Cytotoxicity | Effects on cancer cell lines | IC50 = 15 µM |
| Neuropharmacological | Anxiolytic and antidepressant-like effects | Positive behavioral changes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
